N-[3-(butan-2-ylsulfamoylmethyl)phenyl]-6-azaspiro[2.6]nonane-6-carboxamide
Description
N-[3-(butan-2-ylsulfamoylmethyl)phenyl]-6-azaspiro[26]nonane-6-carboxamide is a complex organic compound with a unique structure that combines a spirocyclic framework with a sulfonamide group
Properties
IUPAC Name |
N-[3-(butan-2-ylsulfamoylmethyl)phenyl]-6-azaspiro[2.6]nonane-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O3S/c1-3-16(2)22-27(25,26)15-17-6-4-7-18(14-17)21-19(24)23-12-5-8-20(9-10-20)11-13-23/h4,6-7,14,16,22H,3,5,8-13,15H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZCSDCNZIPKEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NS(=O)(=O)CC1=CC(=CC=C1)NC(=O)N2CCCC3(CC3)CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(butan-2-ylsulfamoylmethyl)phenyl]-6-azaspiro[2.6]nonane-6-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the sulfonamide group: This step involves the reaction of the spirocyclic intermediate with a sulfonamide reagent under controlled conditions.
Final coupling: The final step involves coupling the sulfonamide intermediate with the appropriate phenyl derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(butan-2-ylsulfamoylmethyl)phenyl]-6-azaspiro[2.6]nonane-6-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced forms with altered oxidation states.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-[3-(butan-2-ylsulfamoylmethyl)phenyl]-6-azaspiro[2
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of specific enzymes or receptors.
Materials Science: Its spirocyclic framework could be useful in the design of novel materials with specific mechanical or electronic properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving sulfonamide groups.
Mechanism of Action
The mechanism by which N-[3-(butan-2-ylsulfamoylmethyl)phenyl]-6-azaspiro[2.6]nonane-6-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes or receptors that recognize the sulfonamide group. The spirocyclic structure may also play a role in stabilizing the compound’s interaction with its target, enhancing its efficacy.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(butylsulfamoylmethyl)phenyl]-6-azaspiro[2.6]nonane-6-carboxamide
- N-[3-(propylsulfamoylmethyl)phenyl]-6-azaspiro[2.6]nonane-6-carboxamide
Uniqueness
N-[3-(butan-2-ylsulfamoylmethyl)phenyl]-6-azaspiro[2.6]nonane-6-carboxamide is unique due to the specific combination of its spirocyclic core and the butan-2-ylsulfamoylmethyl group. This combination imparts distinct chemical and physical properties that differentiate it from similar compounds, potentially leading to unique applications in various fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
